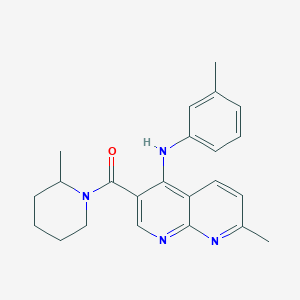
7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials might include naphthyridine derivatives, methylphenyl compounds, and piperidine derivatives. Common synthetic routes could involve:
Nucleophilic substitution reactions: to introduce the methylphenyl group.
Amidation reactions: to form the carbonyl linkage with the piperidine ring.
Cyclization reactions: to construct the naphthyridine core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
化学反応の分析
Types of Reactions
7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the production of specialty chemicals.
作用機序
The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Piperidine derivatives: Compounds with similar piperidine rings but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
Uniqueness
7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.
生物活性
The compound 7-methyl-N-(3-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a member of the naphthyridine family, characterized by a complex structure that includes a naphthyridine core, various functional groups, and a piperidine moiety. This unique architecture suggests potential biological activities that warrant detailed investigation.
Chemical Structure
The structural formula of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H28N4O |
| Molecular Weight | 364.49 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activities
Research indicates that compounds related to naphthyridines exhibit a range of biological activities including:
- Antimicrobial Activity : Naphthyridine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The interaction of naphthyridines with neurotransmitter systems indicates potential applications in neurodegenerative diseases.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes and receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer properties of naphthyridine derivatives. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
Case Study 2: Neuroprotective Effects
Research highlighted in Neuroscience Letters indicated that certain naphthyridine derivatives have neuroprotective effects in models of Alzheimer’s disease. The compound was shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Naphthyridine Core : Achieved through cyclization reactions.
- Introduction of Functional Groups : Via nucleophilic substitution reactions to attach the methylpiperidinyl moiety.
- Final Coupling Reactions : To form the complete structure.
特性
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-15-7-6-9-18(13-15)26-21-19-11-10-16(2)25-22(19)24-14-20(21)23(28)27-12-5-4-8-17(27)3/h6-7,9-11,13-14,17H,4-5,8,12H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBPUJJENJRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














